molecular formula C13H24N2O2 B1335140 3-(4-Cyclohexylpiperazin-1-yl)propanoic acid CAS No. 883548-64-9

3-(4-Cyclohexylpiperazin-1-yl)propanoic acid

Cat. No. B1335140
CAS RN: 883548-64-9
M. Wt: 240.34 g/mol
InChI Key: YTWPPUYGIHSOJR-UHFFFAOYSA-N
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Description

3-(4-Cyclohexylpiperazin-1-yl)propanoic acid, also known as 3-CHPPA, is an organic compound with a unique chemical structure. It is an important intermediate in the synthesis of various pharmaceuticals, and is also used in the manufacture of industrial chemicals. 3-CHPPA is a cyclic amide derivative of propanoic acid, and is a white crystalline solid at room temperature. It is insoluble in water, but soluble in most organic solvents.

Scientific Research Applications

Synthesis and Structural Studies

  • Macrocyclic Peptides Synthesis : A novel dipeptide, including a variant of the compound, has been utilized in the synthesis of new macrocyclic peptides. These peptides have potential applications in biochemistry and drug development (Yamashita et al., 2009).

  • Crystal Structure Analysis : The compound's derivatives have been used to determine molecular structures through X-ray crystal analysis. This application is crucial in materials science and chemistry for understanding molecular arrangements and interactions (Chebbi et al., 2016).

Anticancer and Antimicrobial Research

  • Antiproliferative Properties : Novel organotin(IV) carboxylate compounds, derived from propanoic acid derivatives, including variants of the compound , have shown significant antiproliferative activity against various human cancer cell lines. This highlights its potential in cancer therapy (Pantelić et al., 2021).

  • Antimicrobial Activity : Certain derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting potential applications in combating bacterial and fungal infections (Ghandi et al., 2011).

Pharmaceutical and Medicinal Chemistry

  • Pharmaceutical Ingredient Analysis : Analytical methods for quality control of active pharmaceutical ingredients derived from 3-(4-Cyclohexylpiperazin-1-yl)propanoic acid and its derivatives have been developed, indicating its significance in pharmaceutical manufacturing (Zubkov et al., 2016).

  • Anticonvulsant and Antinociceptive Activity : Hybrid molecules combining derivatives of the compound have shown promising anticonvulsant and antinociceptive activities, suggesting its potential in the development of new treatments for epilepsy and pain management (Kamiński et al., 2016).

Miscellaneous Applications

  • Catalysis in Organic Synthesis : The compound and its derivatives have been employed as catalysts in the synthesis of complex organic molecules, demonstrating its utility in organic chemistry and material science (Ghashang et al., 2015).

  • Inhibitors in Biosynthesis : Derivatives have been studied as potential inhibitors in mycolic acid biosynthesis, which could have applications in tuberculosis treatment and other bacterial infections (Hartmann et al., 1994).

  • Sensor Development : Novel polymers incorporating derivatives have been used to create sensitive and selective sensors for metal ions and amino acids, which could have applications in environmental monitoring and biomedical diagnostics (Guo et al., 2014).

properties

IUPAC Name

3-(4-cyclohexylpiperazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h12H,1-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWPPUYGIHSOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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